molecular formula C9H11N3O B1521009 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 916201-63-3

5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B1521009
CAS No.: 916201-63-3
M. Wt: 177.2 g/mol
InChI Key: TVMDKCSLHDNETL-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound offered for research and development purposes. It features a benzodiazol-2-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. Researchers are exploring this core structure as a key building block in the development of novel therapeutic agents. Scientific literature indicates that closely related benzo[d]imidazole-2-one derivatives are being investigated as potential inhibitors of the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses and implicated in a range of autoimmune and metabolic diseases . The structural similarity suggests this compound may serve as a valuable intermediate for researchers working on modulating this pathway. Furthermore, variations of the dihydro-benzodiazol-2-one structure are studied in other contexts, such as kinase inhibition research related to oncology . This product is provided strictly for research use in laboratory settings. It is not intended for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for proper handling and disposal information.

Properties

IUPAC Name

5-(1-aminoethyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-5H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDKCSLHDNETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound with significant biological activity, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.2 g/mol
  • CAS Number : 64928-55-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzodiazoles, including this compound. For example:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of benzodiazoles exhibit cytotoxic effects on various cancer cell lines. The compound was tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays . The results indicated that certain derivatives showed high antitumor activity, particularly in 2D culture systems.
CompoundCell LineIC50 (μM)Activity Type
5A5492.12 ± 0.21Antitumor
6HCC8275.13 ± 0.97Antitumor
8NCI-H3586.75 ± 0.19Antitumor

These findings suggest that structural modifications in the benzodiazole framework can enhance antitumor efficacy.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise in antimicrobial applications:

  • Testing Against Bacteria : Compounds similar to this compound were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that these compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit cellular processes critical for tumor growth and bacterial proliferation:

  • DNA Binding : Studies have shown that benzodiazole derivatives predominantly bind to the minor groove of AT-DNA, affecting transcription and replication processes . This binding affinity is crucial for their antitumor and antimicrobial activities.

Case Study 1: Lung Cancer Treatment

In a study involving various benzodiazole derivatives, researchers observed that compound 5 exhibited significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 2.12 μM in a 2D culture system. This suggests potential for further development as a therapeutic agent in lung cancer treatment.

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of similar compounds revealed that certain derivatives showed effective inhibition against Staphylococcus aureus, indicating potential for development into new antibiotic treatments.

Scientific Research Applications

5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one shows promise due to its biological activities.

Antitumor Activity

  • In vitro assays have shown that benzodiazole derivatives exhibit cytotoxic effects on various cancer cell lines.
  • When tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays, certain derivatives demonstrated high antitumor activity, especially in 2D culture systems.
  • Structural modifications in the benzodiazole framework can enhance antitumor efficacy.

Effects on Cellular Structure and Movement

  • This compound inhibits ROCK isoforms, which affects the actin cytoskeleton, a key component of cellular structure and movement.
  • The inhibition of ROCK isoforms and the subsequent decrease in myosin-generated tension lead to changes in cell morphology and movement.

Tabulated Data from Cell Line Studies

The following table shows the antitumor activity of benzodiazole derivatives against different human lung cancer cell lines:

CompoundCell LineIC50 (μM)Activity Type
5A5492.12 ± 0.21Antitumor
6HCC8275.13 ± 0.97Antitumor
8NCI-H3586.75 ± 0.19Antitumor

Physicochemical Properties

The compound has various physicochemical properties.

  • IUPAC Name : 5-(1-aminoethyl)-1,3-dihydrobenzimidazol-2-one
  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 916201-63-3
  • InChI : InChI=1S/C9H11N3O/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-5H,10H2,1H3,(H2,11,12,13)
  • InChI Key : TVMDKCSLHDNETL-UHFFFAOYSA-N
  • Canonical SMILES : CC(C1=CC2=C(C=C1)NC(=O)N2)N

Other potential applications

Comparison with Similar Compounds

5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Substituents: Nitro (-NO₂) and propargyl (-C≡CH) groups at positions 5 and 1, respectively.
  • Properties : The nitro group enhances electrophilicity, while the propargyl group enables click chemistry applications. Crystallographic data (triclinic system, P1 space group, a = 7.2541 Å, b = 10.0362 Å) reveal a planar structure conducive to solid-state interactions .
  • Applications : Primarily used in crystallography and as a precursor for alkylation reactions .

Domperidone (5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one)

  • Substituents : Chloro (-Cl) and piperidinyl-propyl groups.
  • Properties : Acts as a dopamine D2 receptor antagonist (molecular weight: 425.911 g/mol) with antiemetic and gastrokinetic effects. Its extended alkyl chain enhances bioavailability and receptor binding .
  • Applications : Clinically used to treat nausea and vomiting .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Substituents : Boronate ester at position 4.
  • Properties : The boronate group enables Suzuki-Miyaura cross-coupling reactions. The steric bulk of the tetramethyl groups may reduce solubility in polar solvents .
  • Applications : Intermediate in synthesizing biaryl compounds for pharmaceuticals .

5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

  • Substituents: Hydroxyimino (-N-OH) group.
  • Applications : Investigated in coordination chemistry and catalysis .

Substituent Effects on Reactivity and Bioactivity

Compound Key Substituent Reactivity/Bioactivity Applications
Target Compound 1-Aminoethyl Enhanced nucleophilic substitution; hydrogen bonding with polar solvents Synthetic intermediates
5-Nitro-propargyl analog Nitro, propargyl Electrophilic aromatic substitution; click chemistry Crystallography, alkylation reactions
Domperidone Chloro, piperidinyl Dopamine receptor antagonism; increased lipophilicity Antiemetic therapy
Boronate ester analog Tetramethyl dioxaborole Suzuki cross-coupling; steric hindrance Pharmaceutical synthesis
Hydroxyimino analog Hydroxyimino Tautomerism; redox activity Catalysis, metal coordination

Electronic and Solubility Profiles

  • Planarity : All analogs retain the planar benzodiazole core, enabling π-π stacking. However, bulky substituents (e.g., tetramethyl boronate) reduce solubility in aqueous media .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the diazole ring, while electron-donating groups (e.g., aminoethyl) enhance nucleophilic reactivity .

Preparation Methods

Preparation of the Benzimidazolone Core

A classical method to prepare the benzimidazolone nucleus involves heating a mixture of 4-substituted-1,2-phenylenediamine with urea at elevated temperatures (~180 °C), leading to cyclization and formation of the 2,3-dihydro-1H-1,3-benzodiazol-2-one structure.

Step Reactants Conditions Outcome Yield (%)
Cyclization 4-substituted-1,2-phenylenediamine + Urea Heating at 180 °C Formation of 5-substituted benzimidazolone Not specified

This method is efficient and widely used for benzimidazolone derivatives with various substitutions at the 5-position.

Functionalization at the 5-Position

For the introduction of aminoalkyl groups such as the 1-aminoethyl substituent at the 5-position, the starting benzimidazolone can be nitrated to form 5-nitro derivatives, which are then subjected to reduction or substitution reactions to replace the nitro group with aminoalkyl moieties.

An example protocol includes:

  • Nitration of benzimidazolone using a potassium nitrate/sulfuric acid system at controlled temperatures (0–60 °C) to yield 5-nitro derivatives.

  • Aminolysis of the 5-nitro derivative with appropriate amines in ethanol at 70 °C for 8 hours to substitute the nitro group with aminoalkyl groups.

Step Reactants Conditions Outcome Yield (%)
Nitration Benzimidazolone + KNO3/H2SO4 0–60 °C, 4 h 5-Nitrobenzimidazolone ~83%
Aminolysis 5-Nitrobenzimidazolone + Amine (e.g., aminoethylamine) Ethanol, 70 °C, 8 h 5-Aminoalkylbenzimidazolone Not specified

This approach allows the introduction of various amino substituents at the 5-position, including the 1-aminoethyl group, by choosing the appropriate amine.

Reductive Amination Route

Alternatively, reductive amination can be applied if a 5-formyl or 5-keto derivative of benzimidazolone is available. The aldehyde or ketone group at the 5-position reacts with ammonia or a primary amine (such as ethylamine) under reductive conditions (e.g., using sodium cyanoborohydride or hydrogenation catalysts) to form the 5-(1-aminoethyl) substituent.

Step Reactants Conditions Outcome Yield (%)
Reductive Amination 5-Formylbenzimidazolone + Amine + Reducing Agent Mild conditions, solvent (e.g., MeOH), room temp to 50 °C 5-(1-Aminoethyl)benzimidazolone Variable

This method is advantageous for its selectivity and mild reaction conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Yield Range
Cyclization of o-phenylenediamine with urea 4-substituted-1,2-phenylenediamine + urea Heating at 180 °C High temperature, simple reagents Straightforward core formation Not specified
Nitration followed by aminolysis Benzimidazolone + KNO3/H2SO4, then amine 0–60 °C nitration; 70 °C aminolysis in ethanol Allows substitution at 5-position High regioselectivity, good yields (~83%)
Reductive amination 5-Formylbenzimidazolone + amine + reducing agent Mild temp, reductive conditions Selective introduction of aminoethyl group Variable, depends on substrate

Research Findings and Notes

  • The nitration system using potassium nitrate and sulfuric acid is an efficient and cleaner alternative to fuming nitric acid for introducing nitro groups on benzimidazolone derivatives, achieving high yields and purity without forming dinitro or tetranitro impurities.

  • Aminolysis of nitro-substituted benzimidazolones with aminoalkylamines proceeds smoothly in ethanol at moderate temperatures, enabling the synthesis of 5-aminoalkyl derivatives, which include the target 5-(1-aminoethyl) substituent.

  • Reductive amination offers a versatile route but requires the prior synthesis of aldehyde or ketone precursors at the 5-position, which may involve additional synthetic steps.

  • The choice of method depends on available starting materials, desired purity, and scale of synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving nucleophilic substitution, cyclization, or coupling reactions. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts (e.g., Cu(I) for triazole formation). Optimization requires iterative testing: for example, adjusting molar ratios of reactants or using microwave-assisted synthesis to reduce reaction times. Characterization via 1H^1H-NMR and LC-MS is critical to confirm intermediates and final product purity .

Q. Which analytical techniques are essential for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions. IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity. Elemental analysis (C, H, N) validates stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer :

  • Variation of Substituents : Introduce substituents at the 1-aminoethyl or benzodiazol-2-one positions (e.g., alkyl, aryl, or heterocyclic groups) via modular synthesis.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or microbial strains using dose-response curves (IC50_{50}/MIC values). Compare with control compounds (e.g., known benzimidazole antifungals) .
  • Data Analysis : Use statistical tools (e.g., PCA or QSAR models) to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and microbial inoculum size). Use reference strains (e.g., ATCC cultures) to minimize variability .
  • Orthogonal Assays : Validate antibacterial activity with both broth microdilution (CLSI guidelines) and disk diffusion methods. For enzyme inhibition, compare fluorescence-based and radiometric assays .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects in DMSO vs. aqueous buffers) .

Q. Which computational methods predict binding interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial gyrase or serotonin receptors). Validate docking poses with MD simulations (AMBER/CHARMM force fields) to assess stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors (e.g., benzodiazol-2-one carbonyl) for target engagement. Compare with co-crystallized ligands from PDB structures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 2
Reactant of Route 2
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.